2-chloro-N-(oxan-4-yl)pyridin-4-amine
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Overview
Description
2-chloro-N-(oxan-4-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H13ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chlorine atom at the second position and an oxan-4-yl group attached to the nitrogen atom at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(oxan-4-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(oxan-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different substituents
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of reduced amine derivatives
Scientific Research Applications
2-chloro-N-(oxan-4-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-(oxan-4-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridin-4-yl group instead of an oxan-4-yl group.
2-chloro-N-(methyl)pyridin-4-amine: A derivative with a methyl group attached to the nitrogen atom.
2-chloro-N-(ethyl)pyridin-4-amine: A derivative with an ethyl group attached to the nitrogen atom
Uniqueness
2-chloro-N-(oxan-4-yl)pyridin-4-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-N-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13) |
InChI Key |
PKKPSFRMGSOQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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